
N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an indole ring, and a trifluoroacetamide moiety
Vorbereitungsmethoden
The synthesis of N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the imidazole ring: Starting from appropriate precursors, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the dimethylsulfamoyl group: This step involves the sulfonation of the imidazole ring followed by N,N-dimethylation.
Attachment of the trifluoroacetamide moiety: This can be achieved through acylation reactions using trifluoroacetic anhydride.
Formation of the indole ring: The indole ring can be synthesized separately and then coupled to the imidazole derivative through a suitable linker.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Analyse Chemischer Reaktionen
N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.
Coupling Reactions: The presence of aromatic rings makes it suitable for coupling reactions such as Suzuki-Miyaura coupling.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The specific pathways involved would depend on the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N-((1-(N,N-dimethylsulfamoyl)-5-methyl-1H-imidazol-4-yl)methyl)-2,2,2-trifluoro-N-(2-(1-methyl-1H-indol-2-yl)ethyl)acetamide include other imidazole and indole derivatives. These compounds may share some structural features but differ in their functional groups or overall structure, leading to different properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique reactivity and biological activity.
Eigenschaften
Molekularformel |
C20H24F3N5O3S |
|---|---|
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
N-[[1-(dimethylsulfamoyl)-5-methylimidazol-4-yl]methyl]-2,2,2-trifluoro-N-[2-(1-methylindol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H24F3N5O3S/c1-14-17(24-13-28(14)32(30,31)25(2)3)12-27(19(29)20(21,22)23)10-9-16-11-15-7-5-6-8-18(15)26(16)4/h5-8,11,13H,9-10,12H2,1-4H3 |
InChI-Schlüssel |
SYANYOGIZUZUDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CN1S(=O)(=O)N(C)C)CN(CCC2=CC3=CC=CC=C3N2C)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


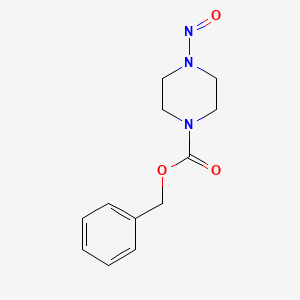




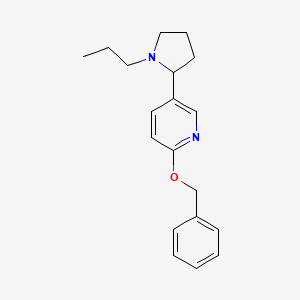

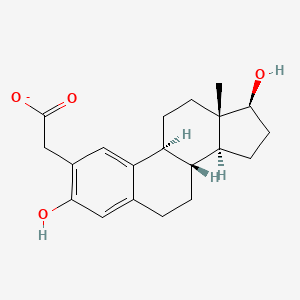


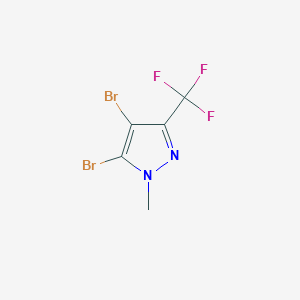
![tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B11825647.png)
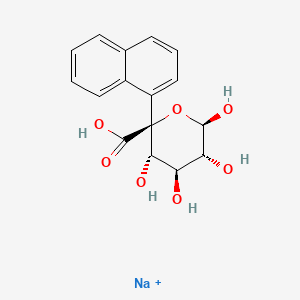
![9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine](/img/structure/B11825656.png)
